(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound It features a cyclopropane ring substituted with an aminomethyl group, a diethylamide group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a compound containing an active hydrogen atom react.
Attachment of the Diethylamide Group: The diethylamide group can be attached through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.
Substitution with the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form an imine or a nitrile.
Reduction: Reduction reactions can convert the carboxamide group to an amine or an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
Oxidation: Imine, nitrile
Reduction: Amine, alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology
Drug Development: The compound can be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways or receptors.
Bioconjugation: It can be used to modify biomolecules, such as proteins or nucleic acids, for various applications in biotechnology.
Medicine
Therapeutics: The compound can be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Diagnostics: It can be used as a probe in diagnostic assays, helping to detect specific biomolecules or disease markers.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It can be investigated for its potential as a pesticide or herbicide, targeting specific pests or weeds.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide would depend on its specific application. For example, as a pharmaceutical agent, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-chlorophenyl)cyclopropane-1-carboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methoxyphenyl)cyclopropane-1-carboxamide: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methyl group on the phenyl ring in (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide may confer unique properties, such as altered electronic effects, steric hindrance, and hydrophobic interactions. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-(4-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-4-18(5-2)15(19)16(10-14(16)11-17)13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3/t14-,16+/m1/s1 |
InChI Key |
FWSXXKQITHMJAY-ZBFHGGJFSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.